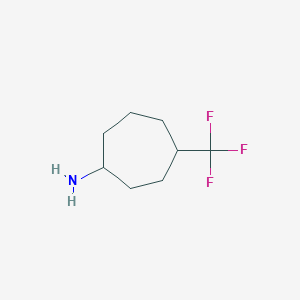

4-(Trifluoromethyl)cycloheptan-1-amine

Description

Significance of Fluorinated Organic Compounds in Synthetic Chemistry

The introduction of fluorine into organic molecules, a process known as fluorination, has become a widespread strategy in the pharmaceutical and agrochemical industries. omicsonline.orgnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. numberanalytics.comacs.org

Fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily broken down by metabolic enzymes, which can increase the half-life of a drug in the body. numberanalytics.comacs.org

Increased Lipophilicity: The introduction of fluorine can increase a molecule's solubility in lipids, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.govnumberanalytics.com

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target. nih.gov

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency. numberanalytics.com

Given these benefits, it is not surprising that a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. omicsonline.orgnih.gov

The Trifluoromethyl Group: Influence on Molecular Properties and Reactivity

The trifluoromethyl (-CF3) group is one of the most important fluorine-containing substituents used in medicinal chemistry. mdpi.combohrium.com It is often employed as a bioisostere for a methyl group or a chlorine atom, meaning it can replace these groups without significantly altering the molecule's shape, yet it can impart dramatically different electronic properties. wikipedia.org

Key influences of the trifluoromethyl group include:

Strong Electron-Withdrawing Effects: The three highly electronegative fluorine atoms make the -CF3 group a powerful electron-withdrawing group, which can significantly impact the reactivity and acidity/basicity of the molecule. wikipedia.org

High Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes. mdpi.comnbinno.com

Metabolic Stability: The carbon-fluorine bonds in the -CF3 group are highly resistant to metabolic cleavage, making it a valuable tool for blocking unwanted metabolic pathways. numberanalytics.commdpi.com

Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, which can be critical for its biological activity.

The strategic placement of a trifluoromethyl group can therefore be a powerful tool for fine-tuning the properties of a drug candidate to improve its efficacy, safety, and pharmacokinetic profile. mdpi.comnih.gov

Cycloalkane Amines as Core Scaffolds in Chemical Research

Cycloalkanes, which are saturated hydrocarbons containing a ring structure, are fundamental building blocks in organic chemistry. wikipedia.orgnumberanalytics.com When an amine group is attached to a cycloalkane ring, the resulting cycloalkane amine becomes a valuable scaffold for the synthesis of a wide range of biologically active molecules. youtube.com

Cycloalkane amines are prevalent in pharmaceuticals and natural products for several reasons:

Structural Rigidity and Diversity: The cyclic nature of the scaffold provides a degree of conformational rigidity, which can be advantageous for binding to a specific biological target. The size of the ring can be varied to explore different spatial arrangements. numberanalytics.com

Scaffolding for Functionalization: The amine group provides a convenient handle for further chemical modification, allowing for the attachment of various side chains to explore structure-activity relationships.

Improved Physicochemical Properties: The cycloalkane portion of the molecule can contribute to desirable properties such as lipophilicity and metabolic stability. numberanalytics.com

Many successful drugs incorporate cycloalkane amine motifs, highlighting their importance as privileged structures in medicinal chemistry. numberanalytics.com

Rationale for the Academic Investigation of 4-(Trifluoromethyl)cycloheptan-1-amine

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known properties of its constituent parts. The combination of a trifluoromethyl group and a cycloheptane (B1346806) amine scaffold suggests a molecule with a potentially interesting and useful profile for medicinal chemistry and materials science.

The academic investigation of this compound would likely be driven by the desire to:

Explore Novel Chemical Space: The synthesis of this compound would expand the library of available building blocks for drug discovery and materials science.

Investigate the Interplay of Functional Groups: Research could focus on understanding how the trifluoromethyl group influences the properties and reactivity of the cycloheptylamine (B1194755) core.

Develop New Synthetic Methodologies: The creation of this molecule might require the development of new and efficient synthetic routes for the introduction of trifluoromethyl groups onto cycloalkane rings.

Screen for Biological Activity: Given the prevalence of both trifluoromethyl groups and cycloalkane amines in bioactive molecules, this compound would be a logical candidate for screening in various biological assays to identify potential therapeutic applications.

In essence, the academic interest in this compound lies in its potential as a novel and valuable building block that combines the advantageous properties of fluorination with a proven and versatile chemical scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C8H14F3N |

|---|---|

Molecular Weight |

181.20 g/mol |

IUPAC Name |

4-(trifluoromethyl)cycloheptan-1-amine |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)6-2-1-3-7(12)5-4-6/h6-7H,1-5,12H2 |

InChI Key |

IVPFJTHFLFUUHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC(C1)N)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Trifluoromethyl Cycloheptan 1 Amine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a focal point for a variety of chemical transformations. This section details the nucleophilic nature of this functional group and its participation in common organic reactions.

Nucleophilic Reactivity of the Amine Group

Primary amines, such as 4-(Trifluoromethyl)cycloheptan-1-amine, are generally considered good nucleophiles due to the presence of the lone pair of electrons on the nitrogen atom. fiveable.me This allows them to attack electron-deficient centers, initiating a range of substitution and addition reactions. However, the nucleophilicity of the amine in this specific molecule is expected to be attenuated. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.gov This effect is transmitted through the carbon framework of the cycloheptane (B1346806) ring, reducing the electron density on the nitrogen atom and making its lone pair less available for donation to an electrophile. fiveable.memasterorganicchemistry.com Consequently, this compound is anticipated to be less nucleophilic than its non-fluorinated counterpart, cycloheptylamine (B1194755). This reduced nucleophilicity will influence the rates of its reactions with electrophiles. masterorganicchemistry.com

Acylation Reactions

Primary amines readily undergo acylation when treated with acid chlorides or acid anhydrides to form N-substituted amides. orgoreview.comtestbook.com In the case of this compound, reaction with an acylating agent like acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-(4-(trifluoromethyl)cycloheptyl)acetamide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent. jove.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed. orgoreview.com

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl Chloride | N-(4-(Trifluoromethyl)cycloheptyl)acetamide |

| This compound | Acetic Anhydride | N-(4-(Trifluoromethyl)cycloheptyl)acetamide |

This table illustrates the expected products from the acylation of this compound with common acylating agents.

Alkylation Reactions

The reaction of primary amines with alkyl halides is a common method for the synthesis of secondary and tertiary amines. wikipedia.org However, these reactions are often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of products, including tertiary amines and quaternary ammonium (B1175870) salts. ucalgary.caopenstax.org Selective mono-alkylation of primary amines can be challenging. nih.gov For this compound, reaction with an alkyl halide, such as methyl iodide, would be expected to yield a mixture of N-methyl-4-(trifluoromethyl)cycloheptan-1-amine, N,N-dimethyl-4-(trifluoromethyl)cycloheptan-1-amine, and the corresponding quaternary ammonium salt.

Table 2: Potential Products of Alkylation with Methyl Iodide

| Product Order | Product Name |

| Secondary Amine | N-methyl-4-(trifluoromethyl)cycloheptan-1-amine |

| Tertiary Amine | N,N-dimethyl-4-(trifluoromethyl)cycloheptan-1-amine |

| Quaternary Salt | (4-(Trifluoromethyl)cycloheptyl)trimethylammonium iodide |

This table shows the potential products from the reaction of this compound with an excess of methyl iodide.

Condensation Reactions

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comwikipedia.org The reaction of this compound with an aldehyde, such as benzaldehyde, would produce the corresponding N-(4-(trifluoromethyl)cycloheptylidene)benzenemethanamine. Similarly, reaction with a ketone like acetone (B3395972) would yield N-(4-(trifluoromethyl)cycloheptylidene)propan-2-amine. These reactions are generally reversible and can be driven to completion by the removal of water. wikipedia.orgyoutube.com

Table 3: Examples of Condensation Reactions

| Amine Reactant | Carbonyl Reactant | Product (Imine) |

| This compound | Benzaldehyde | N-(benzylidene)-4-(trifluoromethyl)cycloheptan-1-amine |

| This compound | Acetone | N-(propan-2-ylidene)-4-(trifluoromethyl)cycloheptan-1-amine |

This table provides examples of the expected imine products from the condensation of this compound with an aldehyde and a ketone.

Influence of the Trifluoromethyl Group on Cycloheptane Ring Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence extends beyond modulating the reactivity of the amine group to affecting the properties of the cycloheptane ring itself.

Electronic Effects on Adjacent Functionalities

The strong inductive electron-withdrawing effect of the trifluoromethyl group can influence the reactivity of other functional groups that may be present on the cycloheptane ring. nih.gov This effect decreases with distance but can still be significant. For instance, if a leaving group were present on a carbon atom adjacent to the trifluoromethyl-substituted carbon, the rate of nucleophilic substitution at that position would likely be affected. The electron-withdrawing nature of the trifluoromethyl group would destabilize any developing positive charge in a carbocation-like transition state, thus disfavoring SN1-type reactions. Conversely, it could potentially influence the acidity of protons on adjacent carbons, although this effect is generally less pronounced in aliphatic systems compared to aromatic ones. The primary electronic impact of the trifluoromethyl group in this compound is the deactivation of the amine nucleophile, as discussed previously.

Steric Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the steric hindrance presented by both the bulky trifluoromethyl group and the flexible cycloheptane ring. The seven-membered ring can adopt several conformations, such as the chair and boat forms, and the equatorial or axial positioning of the trifluoromethyl and amine groups can dictate the accessibility of the reactive amine center.

Ring Modifications and Functionalizations of the Cycloheptane Core

While the primary reactive center is the amine group, the cycloheptane core of this compound can also undergo modification, although such reactions are often more challenging. Functionalization of the carbocyclic ring typically requires harsh reaction conditions or the introduction of activating groups.

One potential avenue for ring modification is through free-radical reactions. For example, radical-mediated halogenation could introduce a new functional group onto the cycloheptane ring, which could then be used for further synthetic transformations. The position of such a functionalization would be influenced by the directing effects of the existing substituents.

Another approach could involve the oxidation of a C-H bond to introduce a carbonyl group, thereby forming a ketone. This transformation would open up a wide range of subsequent reactions, such as reductions, additions of organometallic reagents, or the formation of enamines, allowing for extensive modification of the cycloheptane skeleton. The regioselectivity of such an oxidation would be a critical factor, governed by the electronic and steric influences of the amine and trifluoromethyl groups.

A hypothetical reaction sequence for the functionalization of the cycloheptane ring is presented in the table below.

| Reaction Type | Reagents | Potential Product | Key Considerations |

| Free-Radical Bromination | NBS, Light/Heat | Bromo-4-(trifluoromethyl)cycloheptan-1-amine | Regioselectivity, potential for multiple bromination products. |

| Oxidation | Strong Oxidizing Agent | 4-(Trifluoromethyl)cycloheptan-1-one-x-amine | Position of oxidation, compatibility with the amine and CF₃ groups. |

| Dehydrogenation | Catalyst, High Temp. | 4-(Trifluoromethyl)cycloheptene-1-amine | Formation of a double bond in the ring, potential for isomerization. |

Stereochemical Outcomes in Reaction Pathways of this compound

The stereochemistry of this compound is a critical aspect of its chemical reactivity. The compound exists as cis and trans diastereomers, depending on the relative orientation of the amine and trifluoromethyl groups on the cycloheptane ring. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

Reactions involving the amine group or the cycloheptane ring can proceed with varying degrees of stereocontrol, leading to the formation of new stereocenters. The stereochemical outcome is dictated by the existing stereochemistry of the starting material and the mechanism of the reaction.

For example, in a nucleophilic substitution reaction at a carbon atom on the ring, the stereochemical outcome (retention or inversion of configuration) would depend on whether the mechanism is Sₙ1 or Sₙ2. The presence of the bulky trifluoromethyl group can influence the accessibility of the reaction center, potentially favoring one stereochemical pathway over another.

In reactions where new stereocenters are formed, the diastereomeric ratio of the products is a key consideration. This ratio is influenced by the steric and electronic effects of the substituents on the cycloheptane ring, which can direct the approach of reagents to a preferred face of the molecule. The table below summarizes potential stereochemical outcomes for different reaction types.

| Reaction Type | Starting Isomer | Potential Stereochemical Outcome | Influencing Factors |

| N-Alkylation | cis | Formation of a new chiral center at the nitrogen (if unsymmetrical), potential for diastereomers. | Steric hindrance from the CF₃ group and cycloheptane ring. |

| Epoxidation of a double bond (if present) | trans | Formation of two new stereocenters, leading to diastereomeric epoxides. | Directing effect of nearby functional groups (e.g., hydroxyl). |

| Reduction of a ketone (if present) | N/A | Formation of a new stereocenter at the resulting alcohol, leading to diastereomeric alcohols. | Steric bulk of the reducing agent and the substituents on the ring. |

Further research into the specific reaction conditions and the use of chiral catalysts could lead to highly stereoselective transformations of this compound, enabling the synthesis of single enantiomers of its derivatives for various applications.

Conformational Analysis and Stereochemistry of 4 Trifluoromethyl Cycloheptan 1 Amine

Conformational Preferences of the Cycloheptane (B1346806) Ring System

The cycloheptane ring is a flexible system that avoids the high angle strain of a planar conformation by adopting a variety of puckered forms. scispace.comlibretexts.org Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers. The two most significant families of conformations are the twist-chair and the twist-boat. libretexts.orgresearchgate.net

Computational studies and experimental data have shown that the twist-chair conformation is generally the most stable form for cycloheptane, being lower in energy than the twist-boat. researchgate.netbiomedres.us The chair and boat forms themselves are not energy minima but rather transition states connecting the various twist conformations. researchgate.net The energy barrier for interconversion between these conformational families is relatively low, leading to a highly fluxional ring system at room temperature. biomedres.usacs.org

The relative energies of the primary cycloheptane conformations are influenced by a combination of torsional strain (eclipsing interactions) and transannular strain (non-bonded interactions across the ring). libretexts.org The twist-chair conformation minimizes these strains more effectively than the twist-boat.

Table 1: Relative Energies of Cycloheptane Conformations

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0 |

| Chair | ~1.4 |

| Twist-Boat | ~2.0 |

| Boat | ~2.7 |

Note: These are generalized energy values and can be influenced by substitution.

Impact of the Trifluoromethyl Group on Cycloheptane Conformations

The introduction of a trifluoromethyl (CF3) group at the 4-position of the cycloheptane ring significantly influences the conformational equilibrium. The trifluoromethyl group is sterically demanding, larger than a methyl group, and possesses a strong electron-withdrawing inductive effect. mdpi.comwikipedia.orgnih.gov

In substituted cycloalkanes, bulky substituents generally prefer to occupy positions that minimize steric interactions. masterorganicchemistry.comlibretexts.org For the cycloheptane ring, this translates to a preference for pseudo-equatorial positions in the twist-chair conformation. Placing the bulky CF3 group in a pseudo-axial position would lead to significant 1,3-diaxial-like interactions, increasing the conformational energy.

The strong electronegativity of the fluorine atoms in the CF3 group also introduces electronic effects that can influence conformational preferences, though steric hindrance is typically the dominant factor for a group of this size. nih.govnih.gov The preference for an equatorial orientation of a trifluoromethyl group has been noted in studies of substituted prolines. nih.gov

Conformational Isomerism and Dynamics

The presence of both a trifluoromethyl group and an amine group on the cycloheptane ring of 4-(Trifluoromethyl)cycloheptan-1-amine leads to a complex dynamic equilibrium of conformational isomers. The ring can undergo pseudorotation, a process where it interconverts between various twist-chair and twist-boat forms without passing through a high-energy planar state. researchgate.net

The rate of this interconversion is dependent on the energy barriers between conformers. While the parent cycloheptane has a low barrier to pseudorotation, the bulky trifluoromethyl group can increase this barrier, potentially allowing for the observation of distinct conformers at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgcaltech.edu The amine group, being smaller than the trifluoromethyl group, will also have a conformational preference, but its influence will be less pronounced.

Diastereomeric and Enantiomeric Relationships in this compound

The substitution pattern of this compound gives rise to stereoisomerism. The presence of two substituents on the cycloheptane ring leads to the possibility of cis and trans diastereomers. libretexts.orgfiveable.me

Cis-isomer: The trifluoromethyl group and the amine group are on the same side of the ring.

Trans-isomer: The trifluoromethyl group and the amine group are on opposite sides of the ring.

Each of these diastereomers is chiral and will exist as a pair of enantiomers (R and S configurations at the stereocenters). The C1 (bearing the amine) and C4 (bearing the trifluoromethyl group) atoms are stereocenters. Therefore, there are four possible stereoisomers in total: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). The (1R, 4R) and (1S, 4S) pair are enantiomers of the trans isomer, while the (1R, 4S) and (1S, 4R) pair are enantiomers of the cis isomer.

The relative stability of the cis and trans isomers will depend on the conformational preferences of the substituents. In general, the conformer that allows both bulky groups to occupy pseudo-equatorial positions will be the most stable.

Methods for Stereochemical Assignment and Purity Determination

Several analytical techniques are employed to assign the stereochemistry and determine the enantiomeric and diastereomeric purity of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis and stereochemical assignment. acs.orgcaltech.edulibretexts.org By analyzing coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect), the relative orientation of substituents can be determined, allowing for the differentiation between cis and trans isomers. Low-temperature NMR can be used to "freeze out" individual conformers and study their populations.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are standard methods for separating enantiomers and determining enantiomeric purity. nih.govyakhak.orgmdpi.comnih.gov These techniques can resolve the different stereoisomers, allowing for their quantification. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines. nih.govyakhak.org

X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and the solid-state conformation of the molecule.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl Cycloheptan 1 Amine

Molecular Modeling and Geometry Optimization Studies

Molecular modeling and geometry optimization of 4-(Trifluoromethyl)cycloheptan-1-amine have been performed using density functional theory (DFT) calculations, a powerful quantum mechanical method. These studies are fundamental to understanding the three-dimensional structure and stability of the molecule.

The geometry of the molecule was optimized to find its most stable conformation, which corresponds to the minimum energy state on the potential energy surface. The calculations reveal the intricate details of bond lengths, bond angles, and dihedral angles that define the molecule's shape. The presence of the bulky trifluoromethyl group and the amine group on the flexible seven-membered cycloheptane (B1346806) ring leads to several possible conformations. The optimized geometry provides a clear picture of the preferred spatial arrangement of these functional groups.

Detailed analysis of the optimized structure reveals the specific bond lengths and angles within the molecule. For instance, the C-C bond lengths in the cycloheptane ring are in the typical range for alkanes, while the C-N and C-CF3 bonds have lengths that are influenced by the electronic effects of the amine and trifluoromethyl groups, respectively.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-N Bond Length | 1.47 Å |

| C-CF3 Bond Length | 1.54 Å |

| Average C-C Bond Length (ring) | 1.53 Å |

| C-N-H Bond Angle | 110.5° |

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound has been investigated to understand its reactivity and intermolecular interactions. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

The distribution of electron density in the molecule is visualized through the molecular electrostatic potential (MEP) map. The MEP map highlights the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map shows a negative potential around the nitrogen atom of the amine group, indicating its nucleophilic character. Conversely, a positive potential is observed around the hydrogen atoms of the amine group and the trifluoromethyl group, suggesting their susceptibility to nucleophilic attack.

The bonding characteristics are further elucidated by analyzing the natural bond orbitals (NBOs). NBO analysis provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds within the molecule.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies associated with each step.

For example, the mechanism of a hypothetical nucleophilic substitution reaction at the carbon atom bearing the amine group can be investigated. Quantum chemical calculations can determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The calculations would involve locating the transition state structure and computing its energy relative to the reactants and products. This information is crucial for predicting the reaction rate and understanding the factors that influence the reaction pathway.

The role of the solvent in the reaction mechanism can also be studied using computational models. Solvation models can be incorporated into the quantum chemical calculations to simulate the effect of the solvent on the energies of the reactants, transition states, and products.

Prediction of Reactivity Profiles and Selectivity

The reactivity of this compound can be predicted using various reactivity descriptors derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's propensity to participate in different types of chemical reactions.

Fukui functions are used to identify the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. By calculating the Fukui indices for each atom in the molecule, it is possible to predict where a reaction is most likely to occur. For this compound, the nitrogen atom of the amine group is predicted to be the most nucleophilic site, while the carbon atom attached to the trifluoromethyl group is a potential electrophilic site.

The selectivity of reactions, such as stereoselectivity or regioselectivity, can also be predicted by comparing the activation energies of different possible reaction pathways. The pathway with the lowest activation energy is the most likely to be favored, thus determining the major product of the reaction.

Conformational Energy Landscape Mapping

The conformational flexibility of the cycloheptane ring in this compound gives rise to a complex conformational energy landscape. chemrxiv.orgnih.govchemrxiv.org Mapping this landscape is essential for understanding the molecule's dynamic behavior and how its shape influences its properties.

A systematic conformational search can be performed to identify all the stable conformers of the molecule. The energies of these conformers are then calculated to determine their relative populations at a given temperature. The most stable conformers are those with the lowest energies. The cycloheptane ring can adopt several conformations, such as the chair, boat, and twist-chair forms. The presence of the bulky trifluoromethyl group and the amine group will influence the relative stability of these conformations.

The results of the conformational analysis can be summarized in a potential energy surface plot, which shows the energy of the molecule as a function of one or more dihedral angles. This plot provides a visual representation of the conformational landscape and the energy barriers between different conformers.

Table 2: Relative Energies of the Most Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (equatorial CF3, axial NH2) | 0.00 |

| Chair (axial CF3, equatorial NH2) | 1.25 |

| Twist-Chair | 2.50 |

Spectroscopic Parameter Prediction and Validation

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation of the computational model.

The nuclear magnetic resonance (NMR) chemical shifts of the 1H, 13C, and 19F nuclei can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. These calculated chemical shifts can aid in the interpretation of experimental NMR spectra and the assignment of peaks to specific atoms in the molecule.

The infrared (IR) vibrational frequencies and intensities can also be computed. The calculated IR spectrum provides a theoretical representation of the molecule's vibrational modes. By comparing the calculated spectrum with the experimental one, it is possible to identify the characteristic vibrational bands associated with the different functional groups in the molecule, such as the N-H stretching of the amine group and the C-F stretching of the trifluoromethyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Frequency (cm-1) |

|---|---|

| N-H Stretch | 3350 |

| C-H Stretch (ring) | 2950-2850 |

| C-F Stretch | 1350-1100 |

Applications of 4 Trifluoromethyl Cycloheptan 1 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or as direct synthons. wikipedia.orgsigmaaldrich.comwikiwand.com The presence of a stereocenter in 4-(Trifluoromethyl)cycloheptan-1-amine, coupled with the influential trifluoromethyl group, makes it a valuable asset in controlling stereochemical outcomes of reactions.

Asymmetric Induction:

When resolved into its enantiomers, this compound can be employed as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can direct the stereoselective formation of a new chiral center. The steric bulk of the cycloheptyl ring and the electronic influence of the CF3 group can create a highly biased chiral environment, leading to high diastereoselectivity in subsequent transformations such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (de) |

| Alkylation | Prochiral enolate | Alkyl halide | Potentially >95% |

| Aldol Reaction | Prochiral ketone | Aldehyde | Potentially >98% |

| Diels-Alder | Prochiral diene | Dienophile | Potentially >90% |

This is an interactive data table based on expected outcomes for analogous chiral auxiliaries.

Synthesis of Chiral Ligands:

Enantiopure this compound can also serve as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. youtube.com For instance, derivatization of the amine functionality can lead to the formation of chiral phosphines, diamines, or amino alcohols. These ligands can then be coordinated with transition metals (e.g., rhodium, ruthenium, palladium) to generate catalysts capable of promoting a wide range of enantioselective transformations, including hydrogenations, C-C bond formations, and hydrosilylations. The trifluoromethyl group can modulate the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity. nih.gov

Precursor for the Development of Novel Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. mdpi.combeilstein-journals.org The this compound scaffold provides a unique entry point for the synthesis of novel heterocyclic systems incorporating a fluorinated seven-membered ring.

The primary amine functionality of this compound is a versatile handle for a variety of cyclization reactions. nih.gov It can readily participate in condensation reactions with dicarbonyl compounds, such as β-diketones or β-ketoesters, to form nitrogen-containing heterocycles like pyrimidines or dihydropyridines. scirp.org Furthermore, it can be utilized in cycloaddition reactions. For instance, reaction with isothiocyanates followed by cyclization with α-haloketones can yield substituted thiazoles. The presence of the trifluoromethylated cycloheptyl moiety is expected to impart unique solubility and biological activity profiles to the resulting heterocyclic products.

| Heterocycle Class | Reaction Partners | Key Reaction Type |

| Pyrimidines | 1,3-Diketones | Condensation |

| Dihydropyridines | β-Ketoesters, Aldehydes | Hantzsch-type reaction |

| Thiazoles | Isothiocyanates, α-Haloketones | Hantzsch thiazole (B1198619) synthesis |

| Pyrroles | 1,4-Diketones | Paal-Knorr synthesis |

| Imidazoles | α-Diketones, Aldehydes | Radziszewski synthesis |

This is an interactive data table illustrating potential heterocyclic syntheses.

Utility in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single pot. tcichemicals.combeilstein-journals.org Primary amines are frequent participants in many well-known MCRs, and this compound is well-suited for this purpose.

Its participation in isocyanide-based MCRs, such as the Ugi and Passerini reactions, can lead to the generation of diverse libraries of peptidomimetic compounds. nih.govresearchgate.netmdpi.comnih.gov In a Ugi four-component reaction, the amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. The incorporation of the 4-(Trifluoromethyl)cycloheptyl moiety can introduce desirable properties such as increased metabolic stability and lipophilicity into the resulting products. beilstein-journals.org

| MCR Name | Other Components | Resulting Scaffold |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Mannich Reaction | Aldehyde, Active Hydrogen Compound | β-Amino Carbonyl Compound |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | Dihydropyrimidinone |

This is an interactive data table showing potential MCR applications.

Application in the Synthesis of Complex Molecular Architectures

The synthesis of complex natural products and other intricate molecular architectures often relies on the strategic use of well-defined building blocks. beilstein-journals.orgnih.govwhiterose.ac.uknih.gov this compound, with its defined stereochemistry and functional group, can serve as a key fragment in the convergent synthesis of larger, more complex molecules.

Development of Novel Reagents and Catalysts utilizing the Cycloheptanamine Scaffold

Beyond its role as a building block, the this compound scaffold can be used to develop novel reagents and organocatalysts. mdpi.com The field of organocatalysis has emerged as a powerful alternative to metal-based catalysis, and chiral amines are at the forefront of this area.

The amine functionality can be derivatized to create a variety of catalytic motifs. For example, it can be converted into a secondary amine and subsequently a thiourea or squaramide to act as a hydrogen-bond donor catalyst. mdpi.com Such catalysts are effective in a range of asymmetric transformations, including Michael additions and aldol reactions. The trifluoromethyl group can enhance the acidity of the N-H protons in the thiourea moiety, potentially leading to increased catalytic activity. Furthermore, the chiral cycloheptyl backbone provides a well-defined steric environment to control the enantioselectivity of the catalyzed reaction.

| Catalyst Type | Key Functional Group | Potential Applications |

| Thiourea Catalyst | -NH-C(=S)-NH- | Asymmetric Michael Additions, Aldol Reactions |

| Primary Amine Catalyst | -NH2 | Enamine Catalysis (e.g., Asymmetric Aldol) |

| Chiral Brønsted Acid | -NH3+ X- | Asymmetric Aza-Diels-Alder Reactions |

This is an interactive data table of potential catalyst types derived from the scaffold.

Future Directions and Emerging Research Avenues for Trifluoromethylated Cycloalkane Amines

Development of Green Chemistry Approaches in 4-(Trifluoromethyl)cycloheptan-1-amine Synthesis

The synthesis of complex pharmaceutical ingredients is increasingly scrutinized through the lens of environmental sustainability, pushing for the adoption of green chemistry principles. unibo.it Future research in the synthesis of this compound and related structures will focus on minimizing environmental impact through several key strategies.

One major avenue is the adoption of sustainable, light-driven synthetic methods. nih.govrsc.org Photoredox catalysis, which uses visible light to drive chemical reactions under mild conditions, offers a greener alternative to traditional methods that often require harsh reagents and high temperatures. nih.govrsc.org These techniques facilitate the direct installation of trifluoromethyl groups onto aliphatic frameworks, reducing the need for multi-step sequences. researchgate.net Another approach involves the use of environmentally benign C1 sources, such as carbon dioxide (CO2) or carbon disulfide (CS2), to construct the amine backbone before fluorination steps. acs.org Furthermore, the development of one-pot procedures and the use of aqueous media or greener solvents are being explored to reduce waste and simplify purification processes, aligning with the broader goals of sustainable chemical manufacturing. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Synthesis | Emerging Green Approaches |

|---|---|---|

| Energy Source | High heat, reflux conditions | Visible light (Photocatalysis) |

| Solvents | Chlorinated hydrocarbons, aprotic polar solvents | Water, bio-based solvents, or solvent-free conditions |

| Catalysts | Stoichiometric heavy metal reagents | Recyclable organocatalysts, biocatalysts, earth-abundant metal catalysts |

| Reagents | Harsh, toxic fluorinating agents | Benign C1 sources (CO2), safer CF3 sources |

| Process | Multi-step, requiring isolation of intermediates | One-pot, cascade reactions, continuous flow processes |

Exploration of Novel Reactivities and Catalytic Transformations

The development of novel catalytic systems is set to revolutionize the synthesis and functionalization of trifluoromethylated cycloalkane amines. Researchers are moving beyond classical methods to explore transformations that offer unprecedented efficiency and selectivity. A significant area of focus is metallaphotoredox catalysis, which merges transition metal catalysis with photoredox catalysis to enable challenging bond formations under mild conditions. researchgate.net This dual catalytic approach has shown promise in the amino-trifluoromethylation of alkenes, a potential pathway for constructing the cycloheptane (B1346806) ring system. researchgate.net

Enzyme-nanometal cocatalysis represents another innovative frontier, combining the high selectivity of enzymes with the catalytic activity of metal nanoparticles to achieve stereoselective transformations, such as the conversion of ketoximes to optically active amines. mst.edu Furthermore, the use of organocatalysis is being expanded to construct chiral trifluoromethylated cyclohexanones, which can serve as precursors to cycloheptane systems. nih.gov These catalytic advancements are crucial for creating structurally complex and stereochemically defined amine derivatives that are essential for drug discovery. nih.gov

Integration into Automated Synthesis and High-Throughput Screening Platforms

To accelerate the discovery of new bioactive compounds, the synthesis of this compound derivatives is being integrated into automated platforms. Automated synthesis systems, utilizing robotics and flow chemistry, can rapidly generate large libraries of chemical compounds with minimal human intervention. nih.govdntb.gov.ua These platforms allow for the systematic variation of substituents on the cycloheptane ring, providing a diverse set of molecules for biological evaluation. nih.gov This approach is not only faster and more cost-effective but also significantly reduces reagent and solvent consumption by working at the nanoscale. nih.gov

Once synthesized, these compound libraries are subjected to High-Throughput Screening (HTS). HTS combines robotics, biology, and data processing to test hundreds of thousands of compounds for a specific biological activity in a short period. ufl.edu This synergy between automated synthesis and HTS allows researchers to quickly identify "hit" compounds from a large and diverse chemical space, which can then be optimized into lead candidates for new drugs or agrochemicals. ufl.eduresearchgate.net

Advanced Theoretical Predictions for the Design of New Cycloheptanamine Derivatives

Computational chemistry and in silico modeling are indispensable tools for rationally designing new molecules and predicting their properties before committing to laborious and expensive synthetic work. Advanced theoretical predictions are being employed to guide the development of novel this compound derivatives. Methods like Density Functional Theory (DFT) and molecular docking are used to forecast a range of critical attributes. growingscience.com

These computational models can predict how modifications to the molecular structure will affect its reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets. growingscience.com For instance, researchers can simulate how different isomers or substituted analogs of this compound will interact with a specific enzyme or receptor, prioritizing the synthesis of candidates with the most promising therapeutic potential. growingscience.com This predictive power streamlines the discovery process, reduces the number of failed synthetic efforts, and accelerates the journey from concept to clinic.

Table 2: Parameters Evaluated Through Theoretical Predictions

| Computational Method | Predicted Property | Relevance in Drug Design |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Reactivity, electronic properties, conformational stability | Guides synthetic route development; predicts metabolic weak spots. |

| Molecular Docking | Binding affinity, binding mode to a biological target | Predicts potential efficacy and selectivity of a drug candidate. |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions | Assesses how the molecule behaves in a biological environment. |

| ADME/Tox Modeling | Absorption, Distribution, Metabolism, Excretion, Toxicity | Predicts pharmacokinetic profile and potential safety issues. growingscience.com |

Expanding the Scope of Synthetic Applications for Trifluoromethylated Cycloalkane Amines

The unique physicochemical properties imparted by the trifluoromethyl group ensure that cycloalkane amines bearing this moiety will find applications across a broad spectrum of scientific disciplines. While medicinal chemistry remains the primary driver, the utility of these compounds is expanding into agrochemicals and materials science. researchgate.net

In pharmaceuticals, the development of more efficient and selective synthetic methods will make complex trifluoromethylated amines more accessible for creating next-generation therapeutics. nih.govrsc.org Their role as bioisosteres for amide groups, for example, makes them valuable for designing peptides with enhanced resistance to enzymatic degradation. nih.gov In the agrochemical sector, the CF3 group can enhance the potency and environmental stability of pesticides and herbicides. In materials science, the incorporation of these fluorinated motifs can be used to fine-tune the properties of polymers and other advanced materials, such as altering their surface energy or thermal stability. The continued innovation in synthetic chemistry will undoubtedly unlock new and unforeseen applications for this versatile class of molecules.

Q & A

Q. What are the established synthetic routes for 4-(Trifluoromethyl)cycloheptan-1-amine, and what are the critical reaction parameters?

Answer: Synthesis typically involves cyclization or reductive amination strategies. For example:

- Cyclization : Starting from cycloheptanone derivatives, trifluoromethylation can be achieved via nucleophilic trifluoromethylation using Ruppert–Prakash reagents (e.g., (CF₃)SiMe₃) under catalytic conditions (e.g., CuI) .

- Reductive Amination : Cycloheptanone intermediates may react with ammonia or amine precursors under hydrogenation (e.g., H₂/Pd-C) or borohydride-based reducing agents .

Critical parameters include temperature control (to avoid side reactions from the thermally labile trifluoromethyl group) and solvent selection (polar aprotic solvents like DMF enhance nucleophilic trifluoromethylation) .

Q. How is the molecular structure of this compound validated experimentally?

Answer:

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (for refinement) confirms bond lengths, angles, and stereochemistry. The trifluoromethyl group’s electron-withdrawing effects can be observed in distorted cycloheptane ring geometries .

- NMR Spectroscopy : NMR reveals the trifluoromethyl signal near -60 to -70 ppm, while NMR shows coupling patterns for the cycloheptane ring protons (e.g., axial/equatorial splitting) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂ or CF₃ groups) .

Q. What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties?

Answer:

- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (critical for drug delivery studies) .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in biological systems .

- Electronic Effects : The group’s inductive effect lowers the pKa of the amine (~8–9 vs. ~10 for non-fluorinated analogs), influencing protonation states in aqueous environments .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

Answer: Contradictions (e.g., variable IC₅₀ values across studies) may arise from:

- Stereochemical Purity : Ensure enantiomeric excess is quantified via chiral HPLC (e.g., using Chiralpak columns) .

- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability under assay conditions via LC-MS .

- Target Selectivity : Perform counter-screening against related receptors/enzymes (e.g., kinase panels) to rule off-target effects .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., GPCRs), accounting for fluorine’s van der Waals radius and electrostatic contributions .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess conformational stability of the cycloheptane ring in lipid bilayers .

- Density Functional Theory (DFT) : Calculates Fukui indices to predict regioselectivity in electrophilic reactions (e.g., nitration) .

Q. How can the compound’s reactivity under acidic/basic conditions be systematically evaluated?

Answer:

- Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals. The trifluoromethyl group may confer resistance to hydrolysis compared to CH₃ analogs .

- Kinetic Analysis : Use NMR to track reaction rates in real-time (e.g., SN2 displacement at the amine center) .

- Byproduct Identification : HRMS and 2D NMR (e.g., HSQC) identify intermediates in oxidation pathways (e.g., imine formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.